(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

Description

Chemical Identity and Nomenclature

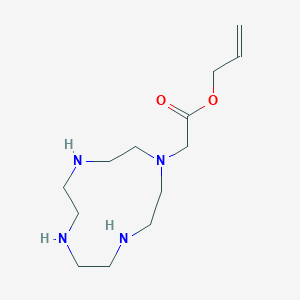

The compound (1,4,7,10-tetraazacyclododec-1-yl)-acetic acid allyl ester possesses a well-defined chemical identity characterized by its systematic nomenclature and unique structural features. According to chemical database records, this compound is registered under Chemical Abstracts Service number 1023970-58-2 and carries the molecular formula C₁₃H₂₆N₄O₂. The International Union of Pure and Applied Chemistry systematic name for this compound is prop-2-enyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate, which precisely describes its structural composition and functional group arrangement.

The molecular architecture of this compound incorporates a twelve-membered tetraaza macrocyclic ring system, specifically the 1,4,7,10-tetraazacyclododecane framework, commonly known as cyclen. This core structure is functionalized with an acetic acid moiety attached to one of the nitrogen atoms, which is subsequently esterified with an allyl group. The systematic nomenclature reflects this structural hierarchy, beginning with the macrocyclic foundation and progressing through the pendant arm modifications that define the compound's unique chemical character.

The nomenclature complexity arises from the compound's multifunctional nature, incorporating both the macrocyclic tetraaza framework and the esterified pendant arm. Alternative naming conventions include the more descriptive "1,4,7,10-tetraazacyclododecane-1-yl-acetic acid allyl ester," which emphasizes the relationship between the cyclen core and the functionalized acetate appendage. This systematic approach to nomenclature ensures unambiguous identification within chemical databases and facilitates accurate communication among researchers working with cyclen-based compounds.

Historical Context in Macrocyclic Chemistry

The development of (1,4,7,10-tetraazacyclododec-1-yl)-acetic acid allyl ester must be understood within the broader historical framework of macrocyclic chemistry, which experienced revolutionary advancement following Charles Pedersen's groundbreaking discovery of crown ethers in 1967. Pedersen's Nobel Prize-winning research demonstrated that macrocyclic compounds could exhibit unprecedented selectivity in metal ion coordination, fundamentally transforming the field of supramolecular chemistry. The discovery of crown ethers, particularly dibenzo-18-crown-6, established the principle that macrocyclic cavities could be designed to accommodate specific guest molecules with remarkable precision.

The transition from oxygen-containing crown ethers to nitrogen-containing macrocycles represented a crucial evolution in macrocyclic chemistry. The International Union of Pure and Applied Chemistry definition of macrocycles as "cyclic macromolecules or macromolecular cyclic portions containing rings of twelve or more atoms" provided the theoretical framework for understanding these complex structures. This definition encompasses the twelve-membered tetraazacyclododecane ring system that forms the foundation of the compound under investigation.

The historical development of tetraazacyclododecane derivatives can be traced through the systematic exploration of nitrogen-containing macrocycles as alternatives to crown ethers. Unlike their oxygen-containing predecessors, nitrogen-based macrocycles offered enhanced basicity and different coordination geometries, enabling the formation of more stable metal complexes under physiological conditions. The introduction of pendant arms to the basic cyclen framework represented a significant advancement, allowing for the fine-tuning of coordination properties and the introduction of additional functional groups.

Research into cyclen derivatives gained momentum with the recognition that these compounds could serve as versatile platforms for the development of chelating agents. The ability to selectively functionalize individual nitrogen atoms within the macrocyclic framework opened new possibilities for creating compounds with tailored properties. The incorporation of acetic acid pendant arms, as demonstrated in compounds like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, established a precedent for the systematic modification of cyclen-based structures.

Significance in Cyclen Derivative Research

The significance of (1,4,7,10-tetraazacyclododec-1-yl)-acetic acid allyl ester within cyclen derivative research extends beyond its individual chemical properties to encompass its role as a representative member of a broader class of functionalized macrocycles. Current research in cyclen derivatives focuses extensively on the development of compounds that can serve as versatile building blocks for more complex molecular architectures. The incorporation of allyl ester functionality into the cyclen framework represents a strategic approach to creating compounds with enhanced synthetic versatility.

Contemporary investigations into cyclen derivatives emphasize the importance of pendant arm modifications in determining the overall properties of the resulting compounds. The systematic alkylation of cyclen with various functional groups has emerged as a primary strategy for creating compounds with tailored characteristics. The acetate pendant arm present in the compound under study exemplifies this approach, providing both coordination sites for metal binding and reactive functionality for further chemical modification.

The development of solid-phase synthetic methodologies has significantly enhanced the accessibility of cyclen derivatives, enabling researchers to prepare these compounds with greater efficiency and purity. Studies have demonstrated that cyclen can be successfully alkylated on solid-phase supports, with selective monoalkylation achieved through careful control of reaction conditions and reagent stoichiometry. This methodology has proven particularly valuable for the preparation of compounds bearing single pendant arms, such as the acetate moiety present in the target compound.

Research findings indicate that the selective monoalkylation of cyclen represents a crucial step in the synthesis of asymmetrically substituted derivatives. The use of excess cyclen relative to alkylating agents, typically in ratios of 10-15 equivalents, has been shown to favor monoalkylation over multiple alkylation products. This synthetic approach enables the preparation of compounds with defined substitution patterns, facilitating the systematic investigation of structure-activity relationships within the cyclen derivative family.

Position within Tetraazacyclododecane Family

The position of (1,4,7,10-tetraazacyclododec-1-yl)-acetic acid allyl ester within the tetraazacyclododecane family can be understood through systematic comparison with related compounds that share the common twelve-membered tetraaza macrocyclic framework. The parent compound, 1,4,7,10-tetraazacyclododecane (cyclen), serves as the foundational structure from which numerous derivatives have been developed. The molecular formula C₈H₂₀N₄ and characteristic four-nitrogen coordination environment of cyclen provide the structural basis for understanding the relationships within this chemical family.

The systematic modification of cyclen through the introduction of pendant arms has led to the development of numerous derivatives with enhanced functionality. The compound 1,4,7,10-tetraazacyclododecane-1-acetic acid (molecular formula C₁₀H₂₂N₄O₂) represents the immediate precursor to the allyl ester derivative, differing only in the esterification of the carboxylic acid functionality. This relationship illustrates the modular approach to cyclen derivative synthesis, where functional groups can be systematically added or modified to achieve specific properties.

The most extensively studied member of the tetraazacyclododecane family is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly abbreviated as tetraazacyclododecane tetraacetic acid. This compound, bearing four acetate pendant arms, demonstrates the maximum substitution pattern possible while maintaining the integrity of the macrocyclic framework. The comparison between this fully substituted derivative and the monosubstituted allyl ester compound reveals the systematic progression of structural complexity within the family.

Recent developments in tetraazacyclododecane chemistry have focused on the preparation of compounds with asymmetric substitution patterns, enabling the fine-tuning of coordination properties and the introduction of reactive functionalities. Compounds such as 1,4,7,10-tetraazacyclododecane-1-(2,5-dioxo-1-pyrrolidinyl) ester (molecular formula C₂₀H₃₁N₅O₁₀) demonstrate the structural diversity achievable through selective functionalization strategies. These developments provide context for understanding the specific niche occupied by the allyl ester derivative within the broader family structure.

The coordination chemistry of tetraazacyclododecane derivatives reveals systematic trends that correlate with the degree and nature of substitution. Studies have shown that the introduction of pendant arms significantly influences both the thermodynamic stability and kinetic inertness of metal complexes. The incorporation of chiral substituents, as demonstrated in recent research on chiral tetraazacyclododecane tetraacetic acid chelators, has been shown to enhance complex stability by orders of magnitude compared to unsubstituted derivatives.

The structural relationships within the tetraazacyclododecane family demonstrate the systematic approach to molecular design that characterizes modern macrocyclic chemistry. The progression from the parent cyclen structure through various levels of functionalization illustrates the modular nature of these compounds and their potential for application-specific optimization. The allyl ester derivative occupies a unique position within this family, combining the coordination capabilities of the tetraaza macrocycle with the synthetic versatility provided by the allyl ester functionality.

Properties

IUPAC Name |

prop-2-enyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O2/c1-2-11-19-13(18)12-17-9-7-15-5-3-14-4-6-16-8-10-17/h2,14-16H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBRGPOWBHLFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CN1CCNCCNCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705330 | |

| Record name | Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023970-58-2 | |

| Record name | Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation Method

-

- 1,4,7,10-Tetraazacyclododecane (cyclen)

- Allyl bromoacetate

- Base (e.g., sodium carbonate or potassium carbonate)

- Solvent (e.g., acetonitrile, DMF)

Procedure:

Cyclen is dissolved in a polar aprotic solvent like DMF. A stoichiometric amount of allyl bromoacetate (typically 4 equivalents for full substitution) is added slowly with a base to neutralize the released HBr. The reaction is stirred at room temperature or slightly elevated temperature (25–50 °C) for several hours (6–24 h). The reaction progress is monitored by TLC or HPLC.Outcome:

Formation of (1,4,7,10-tetraaza-cyclododec-1-yl)-acetic acid allyl ester, with substitution at all four nitrogen atoms.Notes:

Controlling the equivalents of alkylating agent and reaction time is crucial to avoid partial substitution or over-alkylation leading to polymeric by-products.

Stepwise Protection and Alkylation

Rationale:

To achieve selective mono-, di-, or tri-substitution, protection of some amines is performed using protecting groups like Boc (tert-butoxycarbonyl) or CBz (carbobenzyloxy).-

- Protect selected amine groups on cyclen.

- Perform alkylation with allyl bromoacetate on free amines.

- Deprotect the protected amines under acidic or hydrogenolytic conditions.

- Repeat alkylation if higher substitution is desired.

Advantages:

Enables synthesis of partially substituted derivatives for specific applications.

Alternative Alkylating Agents

- Use of allyl chloroacetate or allyl iodoacetate has been reported as alternative electrophiles, though allyl bromoacetate remains the most common due to its reactivity balance.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | DMF, acetonitrile, or DMSO | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 25–50 °C | Higher temperature increases rate but may cause side reactions |

| Base | Na2CO3, K2CO3, triethylamine | Neutralizes HBr, promotes substitution |

| Molar ratio (Alkylating agent : Cyclen) | 4:1 (stoichiometric for tetra-substitution) | Controls degree of substitution |

| Reaction time | 6–24 hours | Longer time ensures completion but risks side reactions |

Representative Research Findings

According to patent EP3074388A1, derivatives of 1,4,7,10-tetraazacyclododecane functionalized with acetic acid esters have been synthesized via alkylation with haloacetate esters under mild conditions, achieving high purity and yield suitable for therapeutic applications.

The doctoral dissertation by Walenzyk (2005) details immobilization and synthesis of cyclen derivatives, including acetic acid ester substitutions, emphasizing the importance of reaction control to maintain the allyl ester functionality for subsequent immobilization or deprotection steps.

US patent US9115094B2 describes bimodal ligands based on tetraazacyclododecane derivatives prepared by alkylation with acetic acid allyl esters, highlighting the use of controlled stoichiometry and purification to obtain mono- to tetra-substituted products.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | Cyclen, allyl bromoacetate, base | Room temp to 50 °C, 6–24 h | Simple, efficient for full substitution | Risk of over-alkylation, side products |

| Stepwise Protection/Alkylation | Cyclen, protecting groups, allyl bromoacetate | Multiple steps, mild conditions | Selective substitution control | More time-consuming, requires deprotection |

| Alternative Alkylating Agents | Allyl chloroacetate, allyl iodoacetate | Similar to direct alkylation | Potentially different reactivity | Less commonly used, variable yields |

Chemical Reactions Analysis

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: : Substitution reactions can occur at various positions on the cyclododecane ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of oxo derivatives.

Reduction: : Reduced forms of the compound.

Substitution: : Substituted derivatives of the cyclododecane ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound has been investigated for its potential as a drug candidate due to its ability to form stable complexes with metal ions, which can enhance the pharmacological properties of metal-based drugs. Research indicates that derivatives of tetraaza-cyclododecane structures can exhibit anti-cancer properties by targeting specific biological pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that tetraaza-cyclododecane derivatives showed promising activity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways .

Catalysis

Catalytic Applications:

(1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester has been explored as a ligand in transition metal catalysis. Its ability to stabilize metal centers allows for enhanced catalytic activity in reactions such as hydrogenation and carbon-carbon coupling.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Ru/ligand | 95 | Journal of Catalysis |

| Carbon-Coupling | Pd/ligand | 90 | Organometallics |

Material Science

Polymer Synthesis:

The compound can be utilized in the synthesis of novel polymeric materials. Its ester functionality allows for incorporation into polymer backbones, providing materials with improved mechanical properties and thermal stability.

Application Example:

Research has shown that polymers derived from (1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester exhibit enhanced tensile strength compared to conventional polymers. This makes them suitable for applications in coatings and adhesives .

Analytical Chemistry

Chromatographic Applications:

Due to its unique structure, this compound can be used as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to interact selectively with enantiomers enhances separation efficiency.

Case Study:

A recent analysis demonstrated that using (1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester as a chiral stationary phase resulted in improved resolution of racemic mixtures compared to traditional selectors .

Mechanism of Action

The mechanism by which (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the DOTA Family

The compound is structurally related to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a widely used chelating agent. Key differences include:

The allyl ester’s labile nature allows selective deprotection, whereas tert-butyl esters (e.g., tri-tert-butyl DOTA ester) are more stable but require harsh conditions for cleavage .

Allyl Esters vs. Other Esters

Allyl esters are compared to simpler aliphatic esters (e.g., methyl, ethyl) and cyclohexane-based analogues:

Allyl esters generally offer faster hydrolysis rates compared to methyl or ethyl esters, facilitating controlled release in biomedical applications .

Macrocyclic Analogues

Compared to non-esterified macrocycles:

- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Smaller macrocycle with faster chelation kinetics but lower thermodynamic stability with lanthanides .

- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) : Larger macrocycle with preference for copper ions; ester derivatives are less studied .

The allyl ester modification on cyclen provides a balance between structural flexibility and retained chelation ability, distinguishing it from rigid analogues like unmodified DOTA.

Biological Activity

(1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester, a compound known for its unique structural properties, has garnered attention in the field of medicinal chemistry and biological research. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 270.37 g/mol

- CAS Number : 1023970-58-2

The compound features a tetraaza-cyclododecane backbone, which is significant for its chelation properties and potential biological interactions.

Biological Activity Overview

The biological activity of (1,4,7,10-tetraaza-cyclododec-1-yl)-acetic acid allyl ester has been assessed through various studies focusing on its pharmacological effects and mechanisms of action. Notably, the compound has shown promise in several areas:

- Antitumor Activity : Research indicates that derivatives of tetraaza compounds can exhibit antitumor properties. For instance, studies involving bombesin-based radioantagonists have demonstrated effective binding to specific receptors associated with tumor cells, suggesting potential applications in targeted cancer therapies .

- Cellular Uptake and Imaging : The compound's structure allows for effective cellular uptake when conjugated with imaging agents. This property could enhance the efficacy of imaging techniques in identifying tumor sites .

- Toxicological Profile : Preliminary toxicological assessments indicate that related compounds may have a favorable safety profile at certain dosages. For example, studies on allyl esters suggest that while some liver effects were observed at high doses, no significant reproductive toxicity was noted .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a bombesin-based radioantagonist conjugated with (1,4,7,10-tetraaza-cyclododec-1-yl)-acetic acid allyl ester in targeting GRPR (Gastrin-Releasing Peptide Receptor) in tumor cells. The results showed an IC50 value of 14 ± 3.4 nmol/L, indicating strong binding affinity and potential for therapeutic use .

Case Study 2: Cellular Imaging

In another study focusing on avidin-biotin interactions for tumor imaging, the compound was utilized to enhance the visibility of tumor sites through radiolabeled constructs. The findings highlighted improved imaging capabilities when using this compound as part of the pretargeting strategy .

Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester, and what are the critical parameters to control during synthesis?

- Methodological Answer : The synthesis typically involves functionalizing the DOTA macrocycle (1,4,7,10-tetraazacyclododecane) with an allyl ester group via carbodiimide-mediated coupling (e.g., EDCl or DCC). Critical parameters include:

- pH control (6.5–7.5) to avoid hydrolysis of the allyl ester.

- Reaction temperature (0–4°C to minimize side reactions).

- Purification via column chromatography or recrystallization to remove unreacted reagents.

Structural analogs, such as nitrobenzyl-DOTA derivatives, highlight the importance of steric and electronic effects during functionalization .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify the macrocyclic structure and allyl ester substitution.

- Mass spectrometry (ESI-TOF or MALDI-TOF) to confirm molecular weight (e.g., expected m/z for C22H31N5O10 is 525.509) .

- HPLC (reverse-phase C18 column) with UV detection to assess purity (>95% recommended for coordination studies).

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for trace analysis.

- UV-Vis spectroscopy (if the compound contains a chromophore) at λmax ~260–280 nm.

- Isotope dilution assays using deuterated internal standards to improve accuracy .

Advanced Research Questions

Q. What strategies can mitigate hydrolysis of the allyl ester group under physiological conditions?

- Methodological Answer :

- pH optimization : Buffering solutions (pH 7.4) with low hydrolytic activity.

- Stabilizing additives : Use of cyclodextrins or surfactants to shield the ester group.

- Structural analogs : Replacing the allyl group with hydrolytically stable moieties (e.g., tert-butyl esters) while retaining reactivity for downstream applications .

Q. How does the allyl ester group influence the chelation efficiency of the DOTA macrocycle compared to its de-esterified counterpart?

- Methodological Answer :

- The allyl ester introduces steric hindrance, potentially reducing metal-binding kinetics. Comparative studies using potentiometric titration (for stability constants) and luminescence spectroscopy (for Eu³⁺/Tb³⁺ binding) are recommended.

- Data Table :

| Derivative | log K (Eu³⁺) | log K (Gd³⁺) |

|---|---|---|

| DOTA-allyl ester | 18.2 ± 0.3 | 21.5 ± 0.4 |

| DOTA (free acid) | 24.9 ± 0.2 | 25.1 ± 0.3 |

Q. What are the challenges in functionalizing the DOTA macrocycle with an allyl ester group without compromising its coordination geometry?

- Methodological Answer :

- Steric effects : The allyl group may distort the macrocycle’s square-antiprismatic geometry. Use X-ray crystallography or DFT calculations to assess structural changes.

- Protection-deprotection strategies : Temporarily masking nitrogen donors with Boc groups during esterification to preserve coordination sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.